(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium
Overview
Description
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Structurally diverse pyridinium salts, which this compound is a part of, are known to interact with a wide range of biological targets . They are found in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts, in general, have shown a wide range of reactivity, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Pyridinium salts are known to play a role in a wide range of research topics, including antimicrobial, anticancer, antimalarial, and anticholinesterase activities, as well as applications in materials science and gene delivery .
Result of Action
Given the wide range of activities associated with pyridinium salts, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(NZ)-4-(dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, modulating their activity and affecting the metabolism of other substrates . Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway . Furthermore, this compound can induce apoptosis in certain cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It acts as an enzyme inhibitor by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions but can degrade under others, affecting its long-term efficacy . Studies have shown that this compound remains stable at room temperature for extended periods but may degrade when exposed to light or high temperatures . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and induce apoptosis . Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation .
Properties
IUPAC Name |
2-anilino-N-[4-(dimethylamino)phenyl]-2-oxoethanimine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)14-8-10-15(11-9-14)19(21)12-16(20)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,20)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDPIHDXAKFQT-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=CC(=O)NC2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/[N+](=C/C(=O)NC2=CC=CC=C2)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.